Product packaging for N-cyclopropyl-2-hydroxyethanesulfonamide(Cat. No.:CAS No. 1485624-12-1)

N-cyclopropyl-2-hydroxyethanesulfonamide

Cat. No.: B2627223
CAS No.: 1485624-12-1
M. Wt: 165.21
InChI Key: VODBDOLUFPZTOB-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxyethanesulfonamide is a synthetic organic compound featuring a sulfonamide functional group, a moiety known for its diverse pharmacological activities. Sulfonamides are a significant class of compounds that serve as core structures for a wide range of therapeutic agents, including antibacterial drugs, carbonic anhydrase inhibitors, anticonvulsants, and diuretics . The unique structure of this particular compound, incorporating a cyclopropyl amine and a 2-hydroxyethane chain, may be of interest for medicinal chemistry research, particularly in the synthesis of novel enzyme inhibitors or the exploration of structure-activity relationships (SAR). Researchers can utilize this chemical as a key intermediate or building block in developing new bioactive molecules. The presence of the sulfonamide group allows for potential binding to various enzymatic targets, similar to other sulfonamide-based drugs that act as competitive inhibitors in metabolic pathways . This product is provided as a high-purity solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3S B2627223 N-cyclopropyl-2-hydroxyethanesulfonamide CAS No. 1485624-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-2-hydroxyethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c7-3-4-10(8,9)6-5-1-2-5/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODBDOLUFPZTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Sulfonamide Scaffolds in Modern Chemical Biology and Medicinal Chemistry Research

The sulfonamide functional group (-SO₂NHR) is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a vast array of therapeutic agents since its initial discovery. citedrive.comnih.gov The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. nih.govwikipedia.org This discovery ushered in the era of sulfa drugs and laid the foundation for the development of modern antimicrobial therapies. ajchem-b.comajchem-b.comresearchgate.net

Beyond their well-established antibacterial properties, sulfonamides exhibit a remarkable diversity of biological activities. ajchem-b.comajchem-b.comresearchgate.net This versatility has led to their incorporation into drugs for a wide range of conditions, including viral infections, cancer, inflammation, and cardiovascular disorders. nih.gov The therapeutic potential of sulfonamides stems from their ability to act as inhibitors for various enzymes, such as carbonic anhydrase and proteases. citedrive.comnih.gov The structural and electronic properties of the sulfonamide group allow it to participate in key binding interactions with biological targets, making it a valuable component in the design of new therapeutic agents. citedrive.com

The enduring importance of the sulfonamide scaffold is evident in the continued approval of new sulfonamide-containing drugs by regulatory agencies. citedrive.comnih.gov Researchers continue to explore the chemical space around this functional group, developing novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. citedrive.comnih.gov

Role of the Cyclopropyl Moiety in Molecular Design and Its Unique Research Implications

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is another structural feature that has gained significant traction in modern drug design. iris-biotech.deacs.orgnih.gov Its incorporation into drug candidates can profoundly and beneficially influence their pharmacological properties. iris-biotech.deacs.orgnih.gov The unique geometry and electronic nature of the cyclopropyl ring impart a range of desirable characteristics to a molecule. acs.orgnih.gov

One of the primary advantages of introducing a cyclopropyl moiety is the enhancement of metabolic stability. iris-biotech.dehyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This can lead to an increased half-life and improved bioavailability of a drug. acs.orgnih.govhyphadiscovery.com

Furthermore, the rigid and conformationally constrained nature of the cyclopropyl group can improve a molecule's binding affinity and selectivity for its target. iris-biotech.deacs.org By locking a portion of the molecule into a specific orientation, the entropic cost of binding is reduced, potentially leading to enhanced potency. iris-biotech.deacs.orgnih.gov The cyclopropyl ring can also influence a compound's lipophilicity and pKa, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.deacs.org

The table below summarizes the key properties and their implications imparted by the cyclopropyl moiety in molecular design.

PropertyImplication in Drug Design
Conformational Rigidity Enhanced binding affinity and selectivity. iris-biotech.deacs.org
Metabolic Stability Increased resistance to oxidative metabolism, leading to longer half-life. iris-biotech.dehyphadiscovery.com
Lipophilicity Modulation Can be used to fine-tune the overall lipophilicity of a molecule. iris-biotech.de
pKa Alteration Can influence the ionization state of nearby functional groups, affecting solubility and cell permeability. iris-biotech.deacs.org
Increased sp³ Character Can improve solubility and reduce off-target toxicity. hyphadiscovery.com

Overview of the N Cyclopropyl 2 Hydroxyethanesulfonamide Compound Class in Scholarly Inquiry

Despite the lack of specific research on this particular molecule, the combination of a sulfonamide scaffold with a cyclopropyl (B3062369) group is a well-recognized strategy in medicinal chemistry. The rationale for synthesizing and studying compounds of this class is strong, given the established benefits of each component. The sulfonamide group provides a proven pharmacophore with a high potential for biological activity, while the cyclopropyl moiety can confer advantageous pharmacokinetic properties.

Therefore, while direct research on N-cyclopropyl-2-hydroxyethanesulfonamide is limited, the broader class of N-cyclopropyl sulfonamides continues to be an area of active investigation in the pursuit of new therapeutic agents.

Structure Activity Relationships Sar and Structure Property Relationships Spr for N Cyclopropyl 2 Hydroxyethanesulfonamide Analogues

Impact of Cyclopropyl (B3062369) Ring Modifications on Biochemical Activity and Metabolic Stability

The N-cyclopropyl group is a key feature that significantly influences both the biochemical activity and metabolic profile of N-cyclopropyl-2-hydroxyethanesulfonamide analogues. The cyclopropyl ring, a three-membered carbocycle, is a prevalent motif in medicinal chemistry due to its unique structural and electronic properties. iris-biotech.deacs.org

Biochemical Activity: The rigid nature of the cyclopropyl ring constrains the conformation of the N-substituent, which can lead to a more favorable, lower-entropy binding to a biological target. iris-biotech.deacs.org This pre-organization of the molecule for receptor binding can enhance potency. The stereochemistry of the cyclopropyl ring itself can also be a critical determinant of biological activity. For instance, in studies on cyclopropyl-epothilones, diastereomers differing only in the configuration of the cyclopropane (B1198618) stereocenters exhibited substantial differences in microtubule binding affinity and antiproliferative activity. nih.gov Analogues where the cyclopropane moiety mimicked the orientation of the natural epoxide ring were significantly more potent. nih.gov Modifications such as substitution on the cyclopropyl ring (e.g., with a methyl group) can further probe lipophilic pockets within a binding site, potentially boosting potency. hyphadiscovery.com

Metabolic Stability: A primary reason for incorporating a cyclopropyl group is to enhance metabolic stability. iris-biotech.deacs.org The carbon-hydrogen bonds on a cyclopropane ring are stronger than those in more flexible alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. acs.orghyphadiscovery.com Replacing metabolically vulnerable groups, such as an N-ethyl group, with an N-cyclopropyl moiety can block CYP450-mediated oxidation and improve a compound's half-life. iris-biotech.dehyphadiscovery.com However, N-cyclopropylamines can sometimes undergo CYP-mediated oxidation, leading to the formation of reactive metabolites. hyphadiscovery.com Therefore, while often beneficial, the impact of this group on metabolic stability must be empirically evaluated. Modifications that block potential oxidation sites, such as strategic methylation, can be employed to further improve stability. hyphadiscovery.com

Modification of Cyclopropyl RingEffect on Biochemical ActivityEffect on Metabolic StabilityReference
Replacement of N-isopropyl with N-cyclopropylMay increase potency due to conformational rigidity.Generally increases; blocks potential P450 oxidation sites. iris-biotech.deacs.org
Introduction of methyl substituent on the ringCan enhance binding in lipophilic pockets, increasing potency.May block specific sites of metabolism on the ring itself. hyphadiscovery.com
Altering stereochemistry (cis/trans isomers)Can cause significant changes in activity; one isomer may be much more active.May alter susceptibility to metabolic enzymes. nih.gov
Replacement with larger cycloalkyl groups (e.g., cyclobutyl)May decrease activity due to loss of optimal conformation or steric hindrance.Variable; may introduce new metabolic liabilities. drugdesign.org

Influence of Hydroxyethyl (B10761427) Moiety Variations on Molecular Interactions and Hydrogen Bonding Capacity

The 2-hydroxyethyl group (-CH₂CH₂OH) is a critical pharmacophoric element, primarily due to the terminal hydroxyl (-OH) group's ability to act as both a hydrogen bond donor and acceptor. This feature allows it to form key interactions with amino acid residues in a protein's binding site, such as serine, threonine, tyrosine, aspartate, or glutamate.

Variations to this moiety can profoundly affect molecular interactions:

Chain Length: Altering the length of the alkyl chain (e.g., to a hydroxymethyl or hydroxypropyl group) changes the spatial positioning of the hydroxyl group. This can weaken or completely abolish crucial hydrogen bonds if the new position is no longer optimal for interaction with the target residue.

Hydroxyl Group Position: Moving the hydroxyl group to the 1-position (creating a 1-hydroxyethyl group) would introduce a chiral center and alter its accessibility and vector for hydrogen bonding.

Replacement of Hydroxyl Group: Replacing the -OH with a non-hydrogen bonding group, like a methoxy (B1213986) (-OCH₃) or a fluorine (-F) atom, serves to probe the importance of the hydrogen bonding interaction. A methoxy group can still act as a hydrogen bond acceptor but not a donor, while fluorine is a weak acceptor. A significant loss in activity upon this substitution would confirm the essential role of the hydroxyl's hydrogen-bonding capability. drugdesign.org Studies on ethyl(hydroxyethyl) cellulose (B213188) have demonstrated that the hydroxyl groups are major drivers for adsorption to surfaces through hydrogen bonding. nih.gov

Variation of Hydroxyethyl MoietyPredicted Effect on Hydrogen BondingConsequence for Molecular Interaction
Elongation to 3-hydroxypropylAlters distance and angle of the -OH group.May disrupt or weaken the established hydrogen bond with the target.
Shortening to hydroxymethylAlters distance and angle of the -OH group.May disrupt or weaken the established hydrogen bond with the target.
Replacement of -OH with -OCH₃Loses hydrogen bond donor capability; retains acceptor capability.Probes the importance of the donor function; likely reduces binding affinity.
Replacement of -OH with -H (Ethyl group)Complete loss of hydrogen bonding capability at this position.Significant loss of activity would confirm the essential role of the hydroxyl group.

Effect of Sulfonamide Substituents on Biological Activity, Selectivity, and Conformational Preferences

The sulfonamide group (-SO₂NH-) is a versatile functional group that is a cornerstone of many therapeutic agents. nih.gov It is a strong hydrogen bond acceptor (via the sulfonyl oxygens) and a hydrogen bond donor (via the NH moiety). rsc.org Substitutions on either the nitrogen or sulfur atoms can modulate the compound's properties.

Biological Activity and Selectivity: The nature of the substituent on the sulfonamide nitrogen (in this case, the cyclopropyl group) is crucial. As discussed, its size and conformation directly impact binding. Replacing the cyclopropyl group with other alkyl or aryl groups would drastically alter the SAR. For example, substituting with a larger aromatic ring could engage in pi-stacking interactions with phenylalanine, tyrosine, or tryptophan residues in a binding pocket, potentially increasing potency and altering selectivity. The acidity of the sulfonamide N-H is also a key factor; electron-withdrawing substituents increase acidity, which can influence binding and pharmacokinetic properties. ijpsonline.com

Conformational Preferences: The sulfonamide linker allows for rotational flexibility. The substituents attached to it influence the preferred conformation of the molecule. Introducing bulky groups can restrict this rotation, locking the molecule into a specific, potentially more active, conformation. The introduction of functionalities capable of forming intramolecular hydrogen bonds can also stabilize a particular conformation, which may be beneficial for activity. rsc.org For instance, studies on N-acyl-N-alkyl sulfonamides have shown their potential as reactive "warheads" for covalent inhibitors, where the specific substitution pattern dictates reactivity and targeting. nih.gov

Correlation between Specific Structural Features and Predicted Pharmacological Profiles (excluding human clinical data)

By analyzing the structural components of this compound, a predicted pharmacological profile can be hypothesized based on established knowledge of related compounds.

Sulfonamide Core: This group is present in a wide array of biologically active molecules, including antibacterial, anticancer, and anti-inflammatory agents. ijpsonline.comnih.gov The presence of an unsubstituted sulfonamide or one with specific heterocyclic substitutions is often linked to carbonic anhydrase inhibition or antibacterial activity by mimicking para-aminobenzoic acid (PABA). nih.govijpsonline.com

N-Cyclopropyl Group: As previously noted, this group is often used to improve metabolic stability and potency. acs.org Its inclusion suggests the molecule may be optimized for in vivo applications. In some contexts, this group is found in inhibitors of viral proteases or kinases.

Hydroxyethyl Side Chain: This feature is a classic hydrogen-bonding motif. It is frequently found in enzyme inhibitors, where the hydroxyl group interacts with the catalytic machinery or backbone of the active site. For example, many protease inhibitors incorporate a hydroxyl group to mimic the tetrahedral intermediate of peptide bond hydrolysis.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound analogues, a QSAR model could be developed to predict the potency of newly designed molecules before their synthesis.

The process would involve:

Data Set Generation: Synthesizing and testing a diverse set of analogues with variations in the cyclopropyl, hydroxyethyl, and sulfonamide regions to obtain biological activity data (e.g., IC₅₀ values).

Descriptor Calculation: For each analogue, calculating a range of molecular descriptors that quantify various physicochemical properties. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and lipophilicity descriptors (e.g., LogP). ekb.egresearchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build an equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.govresearchgate.netresearchgate.net

Validation: Rigorously validating the model to ensure its predictive power using internal (e.g., cross-validation) and external test sets. nih.gov

A successful QSAR model for this series could yield an equation similar to: log(1/IC₅₀) = c₁(LogP) - c₂(Molecular_Volume) + c₃*(Dipole_Moment) + ... + C

Such a model would provide valuable insights, for example, indicating that increasing lipophilicity (LogP) while maintaining a smaller molecular volume enhances activity. This information would guide the rational design of more potent analogues, accelerating the drug discovery process. nih.govekb.eg

Synthesis and Biochemical Evaluation of N Cyclopropyl 2 Hydroxyethanesulfonamide Derivatives and Analogs

Rational Design Principles for Novel Analogues of N-cyclopropyl-2-hydroxyethanesulfonamide

There is no published information on the rational design of analogues of this compound. The process of rational drug design is contingent on identifying a biological target and understanding the interactions between the lead compound and this target. Without a known biological activity or target for this compound, the principles that would guide the design of novel analogues—such as structure-based drug design or ligand-based drug design—cannot be applied. Key considerations in rational design, including the exploration of structure-activity relationships (SAR) by modifying the cyclopropyl (B3062369), hydroxyethyl (B10761427), or sulfonamide moieties, remain unexplored in the scientific literature.

Synthetic Methodologies for Generating Diverse Derivative Libraries

No specific synthetic methodologies for generating derivative libraries of this compound have been reported. General organic synthesis techniques could theoretically be employed to create a library of derivatives. For instance, the cyclopropylamine (B47189) or taurine (B1682933) (2-aminoethanesulfonic acid) precursors could be modified prior to their coupling. Alternatively, the hydroxyl group could serve as a handle for further functionalization. However, without any published synthesis of the parent compound, any proposed synthetic routes for its derivatives would be entirely hypothetical.

Comparative Biochemical Evaluation of Derivatives (e.g., potency, selectivity, mechanism of action)

A comparative biochemical evaluation of derivatives of this compound is not possible as no such derivatives have been synthesized and tested, according to available literature. The assessment of critical parameters such as potency (e.g., IC50 or EC50 values), selectivity against related biological targets, and the elucidation of the mechanism of action are fundamental to understanding the therapeutic potential of a compound series. The absence of any biochemical data for this compound or its analogues means that no such comparative analysis can be conducted.

Insights Derived from Derivative Studies into Fundamental Chemical Biology and Molecular Recognition

Given the lack of any studies on derivatives of this compound, no insights into fundamental chemical biology or molecular recognition can be drawn. The study of how systematic structural modifications in a series of molecules affect their biological activity is a powerful tool for probing molecular recognition events between a ligand and its receptor. Such studies can illuminate the roles of specific functional groups in binding affinity and selectivity, contributing to a broader understanding of chemical biology. Unfortunately, in the case of this compound, this remains a purely theoretical prospect.

Advanced Analytical Methodologies for N Cyclopropyl 2 Hydroxyethanesulfonamide Research

Chromatographic Techniques for High-Purity Isolation and Separation

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation of individual components from a mixture. wjpmr.com For N-cyclopropyl-2-hydroxyethanesulfonamide, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal for achieving high-purity isolates and for analytical characterization.

HPLC is a premier technique for the analysis of non-volatile compounds, making it highly suitable for this compound. wjpmr.com The development of a robust HPLC method is a critical step to ensure that the compound can be accurately quantified and its purity assessed. nih.gov A typical method development process involves the systematic optimization of chromatographic conditions to achieve a good resolution, peak shape, and a reasonable run time. wjpmr.com

A reversed-phase HPLC (RP-HPLC) method is often the first choice for a polar compound like this compound. The method would be validated according to the International Council on Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. mdpi.com Validation confirms that the method is specific, linear, accurate, precise, and robust. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v)
Flow Rate1.0 mL/min
Detection Wavelength210 nm (UV)
Injection Volume10 µL
Column Temperature25 °C

Table 2: Representative HPLC Method Validation Summary

Validation ParameterTypical Acceptance CriteriaIllustrative Result
Linearity (Correlation Coefficient, r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (% RSD)≤ 2%< 1.5%
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio of 10:10.15 µg/mL

While this compound itself is not sufficiently volatile for direct GC analysis, this technique can be employed for the analysis of volatile derivatives. Derivatization is a chemical process that converts the analyte into a form that is more amenable to GC analysis. For instance, the hydroxyl group could be silylated to increase volatility. GC is particularly useful for assessing the presence of small, volatile impurities that may not be detected by HPLC. Chiral stationary phases in GC can also be used to separate enantiomers of cyclopropane (B1198618) derivatives. researchgate.net

Table 3: Hypothetical GC Method Parameters for a Volatile Derivative of this compound

ParameterCondition
ColumnCapillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Temperature ProgramInitial 100 °C, ramp to 280 °C at 10 °C/min
DetectorFlame Ionization Detector (FID)
Detector Temperature300 °C

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov For an ionizable compound like this compound, CE can be a powerful tool for purity assessment and the detection of charged impurities. The separation is influenced by factors such as the pH and composition of the background electrolyte. nih.gov

Table 4: Potential Capillary Electrophoresis Parameters for this compound

ParameterCondition
CapillaryFused silica, 50 cm total length, 50 µm internal diameter
Background Electrolyte25 mM phosphate (B84403) buffer, pH 7.4
Applied Voltage20 kV
InjectionHydrodynamic (e.g., 50 mbar for 5 s)
DetectionUV at 210 nm
Capillary Temperature25 °C

Quantitative Analysis in Complex Research Matrices (Preclinical Context)

The analysis of this compound in biological samples such as plasma, urine, or tissue homogenates presents a greater challenge due to the complexity of the matrix. Bioanalytical methods must be highly selective and sensitive to accurately quantify the analyte in the presence of endogenous components.

The development of a bioanalytical method typically involves the use of liquid chromatography coupled with mass spectrometry (LC-MS), often tandem mass spectrometry (LC-MS/MS), due to its superior selectivity and sensitivity. The process begins with sample preparation to isolate the analyte from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed. An internal standard, a compound structurally similar to the analyte, is added to the samples to correct for variability during sample processing and analysis. nih.gov

A bioanalytical method must be rigorously validated to ensure its reliability for the analysis of preclinical samples. This validation process assesses several key parameters to demonstrate that the method is fit for its purpose.

Sensitivity: The lower limit of quantitation (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Linearity: This establishes the concentration range over which the analytical response is directly proportional to the concentration of the analyte.

Accuracy: This measures the closeness of the determined value to the true value and is assessed by analyzing quality control (QC) samples at different concentrations.

Precision: This evaluates the degree of scatter between a series of measurements and is determined at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Table 5: Illustrative Bioanalytical Method Validation Summary for this compound in Plasma

Validation ParameterTypical Acceptance CriteriaIllustrative Result
Linearity RangeCorrelation coefficient (r²) ≥ 0.991 - 1000 ng/mL, r² = 0.998
Lower Limit of Quantitation (LLOQ)Accuracy within ±20%, Precision ≤ 20%1 ng/mL
Intra-day Accuracy (% Bias)Within ±15% (except LLOQ)-5.2% to 6.8%
Intra-day Precision (% RSD)≤ 15% (except LLOQ)< 10%
Inter-day Accuracy (% Bias)Within ±15% (except LLOQ)-7.5% to 8.1%
Inter-day Precision (% RSD)≤ 15% (except LLOQ)< 12%
Matrix EffectCV of IS-normalized matrix factor ≤ 15%Considered negligible
RecoveryConsistent and reproducible> 85%

Future Research Directions and Translational Opportunities Purely Academic and Preclinical Perspective

Elucidation of Undiscovered Mechanistic Pathways and Novel Biological Targets

The primary step in characterizing any novel compound is to identify its molecular mechanism of action and its biological targets. For N-cyclopropyl-2-hydroxyethanesulfonamide, this would involve a systematic screening approach to uncover its potential interactions with cellular components.

Initial investigations could employ high-throughput screening (HTS) assays against a broad range of enzyme families and receptor types. Given the sulfonamide group, a common motif in various therapeutic agents, particular attention could be paid to enzymes such as carbonic anhydrases, proteases, and kinases. The unique spatial and electronic properties of the cyclopropyl (B3062369) group may confer selectivity for specific isoforms or binding pockets that are not targeted by existing sulfonamide-based drugs.

Subsequent to initial HTS hits, target deconvolution studies would be necessary to confirm direct binding and functional modulation. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and affinity chromatography-mass spectrometry could be employed to validate putative targets. Cellular studies using techniques like CRISPR-Cas9-mediated gene knockout or siRNA-based gene knockdown could further elucidate the role of identified targets in the compound's observed biological effects.

Table 1: Potential Enzyme Classes for Initial Screening of this compound

Enzyme ClassRationale for Screening
Carbonic AnhydrasesThe sulfonamide moiety is a classic zinc-binding group found in many carbonic anhydrase inhibitors.
ProteasesSulfonamides can act as transition-state analogs or allosteric modulators of various proteases.
KinasesThe scaffold could potentially interact with the ATP-binding site or allosteric pockets of protein kinases.
SulfotransferasesAs a sulfonamide, it may interact with enzymes involved in sulfation pathways.

Application in the Development of Advanced Chemical Probes for Biological Systems

Should this compound be found to interact with a specific biological target with high affinity and selectivity, it could serve as a valuable scaffold for the development of chemical probes. These probes are essential tools for studying the function and dynamics of proteins and other biomolecules in their native cellular environment.

To transform this compound into a chemical probe, its structure would need to be modified to incorporate a reporter tag, such as a fluorophore, a biotin (B1667282) moiety for affinity purification, or a photo-crosslinking group to covalently label its target. Structure-activity relationship (SAR) studies would be crucial to identify positions on the molecule where such modifications can be made without disrupting its binding affinity.

The development of such probes would enable a range of advanced biological experiments, including:

Visualization of target localization and trafficking within cells using fluorescence microscopy.

Identification of protein-protein interactions involving the target through pull-down assays followed by mass spectrometry.

Mapping of the binding site on the target protein through photo-affinity labeling.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the cellular effects of this compound, its study should be integrated with systems biology and various "omics" technologies. This approach moves beyond a single target focus to a more holistic view of the compound's impact on cellular networks.

Following treatment of cells or model organisms with the compound, a suite of omics analyses could be performed:

Transcriptomics (RNA-seq): To identify changes in gene expression patterns, providing insights into the cellular pathways modulated by the compound.

Proteomics: To analyze alterations in protein abundance and post-translational modifications, revealing the downstream effects of target engagement.

Metabolomics: To profile changes in the cellular metabolome, which can indicate effects on metabolic pathways.

The data generated from these omics experiments can be integrated using bioinformatics tools to construct network models of the compound's action. This systems-level understanding can help to predict potential off-target effects, identify biomarkers of response, and uncover novel therapeutic hypotheses.

Development of Enhanced Computational Models for Predictive Chemical Biology and Rational Design

In parallel with experimental work, computational modeling can play a significant role in accelerating the exploration of this compound and its analogs. If a biological target is identified, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode and estimate binding affinities.

These computational models can then be used for virtual screening of compound libraries to identify other molecules with similar or improved activity. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical features of a series of analogs with their biological activity. This information is invaluable for guiding the rational design of second-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties.

The unique conformational constraints imposed by the cyclopropyl group would be a key feature to model, as it can significantly influence the presentation of pharmacophoric elements to a target protein. Advanced computational techniques, such as free energy perturbation (FEP) calculations, could provide more accurate predictions of binding affinities and guide the optimization of lead compounds.

Q & A

Basic Research Question

  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .
  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders.
  • Waste disposal : Neutralize with 10% NaOH before incineration.

How can structural analogs guide structure-activity relationship (SAR) studies for this compound?

Advanced Research Question
Compare with derivatives like N-cyclobutyl or N-tosyl variants:

  • Cyclopropyl vs. cyclobutyl : Smaller ring size increases electrophilicity at the sulfonamide sulfur.
  • Hydroxyl group position : 2-Hydroxyethyl vs. 3-hydroxypropyl analogs show varied hydrogen-bonding capacity in crystallographic studies .

Advanced Research Question

  • Use HPLC-MS to track degradation products under varying pH (2–10) and temperature (25–60°C).
  • Apply Eyring equation to calculate activation energy (Δ‡H) for ring-opening .

How can researchers validate the purity of synthesized batches?

Basic Research Question

  • Triangulate analytical methods :
    • HPLC (C18 column, 70:30 H₂O:MeCN).
    • ¹H-NMR : Check for absence of cyclopropyl proton splitting (δ 0.5–1.5 ppm) in byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.